1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride
Description
Properties
IUPAC Name |
1-[2-(methylamino)ethyl]pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-8-4-5-9-6(10)2-3-7(9)11;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDKWMNFKLKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C(=O)CCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with carbonic anhydrase isoenzymes, such as human carbonic anhydrase I and II. These enzymes are involved in various physiological processes, including the regulation of pH and ion balance. The compound acts as an inhibitor of these enzymes, thereby affecting their activity and the biochemical pathways they regulate. Additionally, 1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of carbonic anhydrase can lead to alterations in intracellular pH, which in turn affects cell signaling and metabolic activities. Furthermore, changes in gene expression may occur as a result of the compound’s interaction with transcription factors and other regulatory proteins. These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of 1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of carbonic anhydrase isoenzymes, the compound inhibits their catalytic activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from interacting with its natural substrates. Additionally, the compound may influence other molecular targets, leading to changes in enzyme activity, protein stability, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods or under specific experimental conditions. Long-term effects on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and cellular metabolism. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in physiological functions. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.
Metabolic Pathways
1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, the compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, which is crucial for maintaining pH balance in cells and tissues. Additionally, the compound may influence other metabolic pathways by interacting with enzymes involved in energy production, amino acid metabolism, and lipid synthesis.
Transport and Distribution
The transport and distribution of 1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity. The compound’s localization can affect its interactions with target biomolecules and its overall efficacy.
Subcellular Localization
1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Biological Activity
1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its anticonvulsant and antinociceptive properties, making it a candidate for the treatment of neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of 1-[2-(methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride is primarily attributed to its interactions with various biochemical pathways . Research indicates that pyrrolidine derivatives can influence neuronal excitability and neurotransmitter release by modulating ion channels, specifically:
- Voltage-sensitive sodium channels
- L-type calcium channels
These interactions can lead to alterations in neuronal signaling and have implications for treating conditions such as epilepsy and chronic pain.
Anticonvulsant Activity
Studies have demonstrated that this compound exhibits significant anticonvulsant properties. In vitro and in vivo experiments have shown that it can effectively reduce seizure activity in various animal models. For instance, it has been tested using the maximal electroshock seizure (MES) model and the pentylenetetrazole seizure test, where it provided substantial protection against induced seizures .
Antinociceptive Effects
The antinociceptive effects of this compound have also been documented. It appears to exert its analgesic effects through multiple mechanisms, including:
- Inhibition of sodium and calcium currents
- Antagonism of the TRPV1 receptor
These actions contribute to its efficacy in reducing pain responses in animal models .
Cellular Effects
At the cellular level, 1-[2-(methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride influences various processes:
- Cell Signaling: It modulates signaling pathways that affect gene expression and cellular metabolism.
- Neuronal Function: The compound's interaction with ion channels can lead to changes in neuronal excitability.
Dosage Effects
Research indicates that the biological effects of this compound are dosage-dependent. Lower doses tend to exhibit pronounced anticonvulsant and antinociceptive activities without significant toxicity .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including 1-[2-(methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride:
- Anticonvulsant Studies: A recent study identified several hybrid compounds derived from pyrrolidine-2,5-dione with promising anticonvulsant properties. These compounds were evaluated in seizure models and demonstrated significant efficacy compared to existing treatments .
- Pharmacokinetic Profiles: The pharmacokinetic properties of this compound suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for therapeutic applications .
- Safety and Efficacy: Ongoing research aims to assess the safety profile of this compound in clinical settings. Preliminary results indicate low toxicity at therapeutic doses, making it a suitable candidate for further development .
Comparative Data Table
| Property | Findings |
|---|---|
| Anticonvulsant Activity | Effective in MES and pentylenetetrazole tests |
| Antinociceptive Activity | Modulates TRPV1 receptor; reduces pain response |
| Mechanism | Inhibits sodium/calcium currents |
| Dosage Effects | Significant effects at lower doses |
| Pharmacokinetics | Favorable ADME properties |
Scientific Research Applications
Pharmacological Applications
1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride has been investigated primarily for its anticonvulsant properties. Research indicates that compounds with similar structures exhibit significant activity against seizures.
Anticonvulsant Activity
A study reported that derivatives of pyrrolidine-2,5-dione frameworks possess broad and potent anticonvulsant activity. The introduction of specific amine groups appears to enhance this activity. For instance, compounds with a dimethylamino moiety showed improved efficacy in various seizure models, including the maximal electroshock (MES) and the 6 Hz seizure tests .
Neuropharmacological Research
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Multi-target Inhibition
Research has demonstrated that derivatives of pyrrolidine-2,5-dione can act as multitarget inhibitors. For example, one study highlighted the ability of these compounds to inhibit cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), which are critical in the treatment of cognitive deficits associated with Alzheimer's disease. The most potent inhibitors displayed IC₅₀ values in the nanomolar range .
Cytotoxicity Studies
Beyond neurological applications, 1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride has also been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cancer Cell Lines
In vitro studies have shown that compounds derived from this framework exhibit significant cytotoxicity against multiple cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value ranging from 27.7 to 39.2 µM against breast cancer cell lines while showing low toxicity towards normal cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-[2-(methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride with structurally or functionally related compounds, emphasizing molecular features, synthesis, and biological properties.
Structural and Physicochemical Comparison
Key Research Findings
Structural Flexibility: Pyrrolidine-2,5-dione derivatives tolerate diverse substituents, enabling fine-tuning of pharmacokinetic properties. Methylaminoethyl groups balance solubility and blood-brain barrier penetration .
Salt Formation: Hydrochloride salts improve bioavailability and crystallinity, as seen in analogs like 1-(2-aminoethyl)pyrrolidine-2,5-dione hydrochloride .
Activity-Structure Relationships : Bulky aromatic groups (e.g., trifluoromethylphenyl) enhance receptor affinity but reduce solubility, while smaller substituents favor CNS penetration .
Preparation Methods
Method Based on Succinamic Acid and Hexamethyldisilazane (HMDS)-Promoted Cyclization
One well-documented method involves the initial preparation of succinamic acid by reacting succinic anhydride with dl-phenylglycine in acetic acid at 70 °C. The succinamic acid is then cyclized using hexamethyldisilazane (HMDS) in benzene to yield a monocarboxylic acid intermediate. Subsequent coupling reactions introduce the methylaminoethyl group, leading to the formation of the target pyrrolidine-2,5-dione derivatives. The final step involves conversion to the hydrochloride salt to enhance water solubility, crucial for pharmaceutical applications.
- Reaction temperature: 70 °C for initial step
- Use of HMDS for cyclization in benzene solvent
- High retention of stereochemistry confirmed by chiral HPLC
- Final hydrochloride salt formation improves solubility and bioavailability
Hydrogenation and Amination Routes from Piperidine Derivatives
Another approach utilizes N-methyl-3-cyanopiperidines as starting materials, which undergo hydrogenation in the presence of catalysts such as nickel, cobalt, palladium, or platinum oxide to produce N-methyl-3-aminomethylpiperidines. These intermediates are then refluxed with triethylamine to cyclize into the desired pyrrolidine-2,5-dione structure. This method offers high yields (up to 90%) and allows for efficient scale-up.
- Hydrogenation catalysts: Ni, Co, Pd, Pt oxide
- Solvents: Methanol or ethanolic ammonia solutions
- Reflux conditions with triethylamine for cyclization
- High yield and purity
Halogenation and Amination via Dibromohexylamine Intermediates
A patented method describes the synthesis starting from 2-amine ethyltetrahydrofuran, which reacts with gaseous hydrogen bromide to form 3,6-dibromohexylamine. This intermediate then undergoes nucleophilic substitution with methylamine in benzene solution under mild conditions (25–30 °C) to yield the target compound. The product is isolated by extraction and underpressure distillation.
- Use of gaseous HBr for bromination at 5–10 °C, then heating to 100 °C
- Amination with methylamine in benzene at 25–30 °C for 24 hours
- Extraction and distillation for purification
- Yields: 80–90%
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Succinamic acid + HMDS cyclization | Succinic anhydride + dl-phenylglycine | Hexamethyldisilazane (HMDS) | 70 °C (initial), benzene solvent | 80–90 | Retains stereochemistry; chiral purity confirmed |
| Hydrogenation of N-methyl-3-cyanopiperidines | N-methyl-3-cyanopiperidines | Ni, Co, Pd catalysts | Reflux with triethylamine | ~90 | Efficient scale-up; high purity |
| Bromination and amination via dibromohexylamine | 2-amine ethyltetrahydrofuran + HBr | Gaseous HBr, methylamine, benzene | 5–10 °C bromination, 25–30 °C amination | 80–90 | Multi-step; requires careful temperature control |
Detailed Research Findings
Stereochemical Integrity: Studies employing chiral HPLC analysis confirm that the synthetic procedures maintain the configuration of chiral centers, particularly at the C1 carbon atom of the phenylglycine fragment, crucial for biological activity.
Water Solubility Enhancement: Conversion to hydrochloride salts significantly improves water solubility, facilitating formulation development for oral and intravenous administration, especially important in emergency treatments such as status epilepticus.
Catalyst Selection: Hydrogenation catalysts vary from nickel to platinum group metals, with solvent choice (methanol or ethanolic ammonia) influencing reaction efficiency and product purity.
Process Optimization: Reaction temperatures and times are critical parameters; for example, bromination steps require low temperatures (5–10 °C) followed by heating, while amination proceeds efficiently at room temperature over 24 hours.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[2-(Methylamino)ethyl]pyrrolidine-2,5-dione hydrochloride with high purity?
Answer:
The compound can be synthesized via a multi-step route:
Core Formation : Start with pyrrolidine-2,5-dione (succinimide) and introduce the 2-(methylamino)ethyl moiety through nucleophilic substitution or reductive amination. For example, react succinimide with 2-chloroethylamine followed by methylation .
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrochloride salt.
Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane) to remove unreacted intermediates and byproducts like ethylphenidate derivatives . Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced: How to resolve contradictions in crystallographic data during structural validation of this compound?
Answer:
Discrepancies in bond lengths or angles may arise from:
- Disorder in the Methylamino Group : Refine using SHELXL with anisotropic displacement parameters and PART instructions to model positional disorder .
- Hydrogen Bonding Ambiguities : Validate hydrogen positions using Fourier difference maps in WinGX, and cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .
- Twinned Crystals : Employ TWIN/BASF commands in SHELXL for intensity scaling and detwinning .
Basic: What analytical techniques are critical for characterizing impurities in this compound?
Answer:
- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (5–95% over 30 min). Detect impurities like unreacted 1-(2-aminoethyl)pyrrolidine-2,5-dione (retention time ~12 min) or N-oxide derivatives .
- 1H/13C NMR : Identify methylamino group protons (δ 2.3–2.6 ppm) and distinguish them from ethylamine byproducts (δ 1.2–1.5 ppm) .
- Elemental Analysis : Confirm stoichiometry (C: ~41.8%, N: ~12.2%, Cl: ~12.9%) to rule out chloride-deficient salts .
Advanced: How to optimize reaction conditions to suppress byproduct formation during ethyl group functionalization?
Answer:
Common byproducts (e.g., 1-(2-chloroethyl)pyrrolidine-2,5-dione) arise from incomplete methylation or over-alkylation. Mitigation strategies:
- Temperature Control : Maintain ≤40°C during methylation to avoid polysubstitution .
- Selective Reagents : Use methyl iodide in the presence of a weak base (e.g., K2CO3) to favor mono-methylation .
- In Situ Monitoring : Track reaction progress via TLC (silica, ethyl acetate/methanol 8:2) or inline FTIR to detect NH/Cl stretching bands .
Basic: What bioactivity assays are suitable for preliminary evaluation of this compound?
Answer:
- Enzyme Inhibition : Test tyrosinase inhibition (IC50) using a spectrophotometric assay with L-DOPA substrate .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, monitoring seizure latency .
Advanced: How to address discrepancies between in vitro and in vivo bioactivity results?
Answer:
Discrepancies may stem from poor pharmacokinetics or metabolite interference. Strategies:
- Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., human liver microsomes + NADPH) .
- Plasma Protein Binding : Measure binding via equilibrium dialysis; high binding (>95%) reduces free drug availability .
- Formulation Adjustments : Improve solubility via co-crystallization (e.g., with cyclodextrins) or nanoemulsions .
Basic: How to synthesize Schiff base ligands from this compound for coordination chemistry studies?
Answer:
- Condensation Reaction : React the primary amine group with aldehydes (e.g., salicylaldehyde) in ethanol under reflux (12 h). Monitor imine formation via IR (C=N stretch ~1620 cm⁻¹) .
- Metal Complexation : Add metal salts (e.g., CuCl2·2H2O) to the ligand solution (1:2 molar ratio) and isolate complexes via filtration .
Advanced: How to interpret conflicting spectroscopic data (e.g., IR vs. X-ray) for metal complexes of this ligand?
Answer:
- IR vs. XRD Bond Lengths : Discrepancies in M–N bond lengths may arise from solid-state vs. solution-phase dynamics. Use EXAFS to validate coordination geometry in solution .
- Electronic Effects : Compare UV-Vis spectra (d-d transitions) with DFT-calculated electronic transitions (TD-DFT) .
Basic: What computational methods are used to predict the compound’s physicochemical properties?
Answer:
- LogP/Hydrophilicity : Use ChemAxon or ACD/Labs with atom-based contributions .
- pKa Prediction : Employ MarvinSketch (thermodynamic cycle approach) to estimate amine group pKa (~9.5) .
Advanced: How to validate crystallographic disorder models in polymorphic forms of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
